

# Multiple Drug Development Programs Identified as "NS004"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NS004    |           |
| Cat. No.:            | B1680083 | Get Quote |

An investigation into the discovery and development history of "**NS004**" has revealed that this designation is not unique to a single compound. Instead, it is used for several distinct therapeutic candidates in various stages of development, each with a different mechanism of action and therapeutic target. To provide an accurate and in-depth technical guide as requested, it is crucial to distinguish between these entities.

Below is a summary of the different drug development programs identified under the "NS004" designation or its variants:

#### 1. **NS004** (CAS# 141797-92-4): A Preclinical Small Molecule

This is a specific chemical compound identified as 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one.[1] It is characterized in scientific literature as a large-conductance K+ (maxi-K) channel opener and an inhibitor of mitochondrial function in glioma cells.[1] Research on this molecule appears to be in the preclinical stage, focusing on its cellular mechanisms.

#### 2. ASN004: An Oncology Drug Candidate

ASN004 is an investigational drug being evaluated in a clinical trial for patients with advanced solid tumors.[2] The study, identified as NCT04410224, is a dose-escalation trial designed to determine the maximum tolerated dose and safety profile of the drug.[2] This suggests ASN004 is in the early stages of clinical development.



#### 3. NG004: A Monoclonal Antibody for Spinal Cord Injury

Developed by NovaGo Therapeutics, NG004 is a fully human monoclonal antibody intended for the treatment of acute spinal cord injury.[3][4] Its mechanism of action is to block and neutralize the Nogo-A protein, which is known to inhibit nerve fiber growth after injury.[3] NG004 has entered a Phase 1b clinical trial to assess its safety and tolerability.[3][4]

4. SYN-004: A Preventative Therapy for C. difficile Infection

SYN-004, developed by Synthetic Biologics, is an oral drug candidate designed to prevent Clostridioides difficile infection in patients receiving intravenous beta-lactam antibiotics.[5][6] It acts by binding to and neutralizing excess antibiotics in the gut, thereby protecting the natural gut microbiome.[5][6]

5. STC-004: An Oral Drug Candidate in Early Phase Trials

STC-004 is another distinct drug candidate that has been the subject of a clinical trial involving single and multiple ascending doses.[7] The study aimed to evaluate the safety and pharmacokinetics of STC-004 administered as an oral suspension.[7]

Clarification Required to Proceed

Given the distinct nature of these therapeutic candidates, a single technical guide on "**NS004**" would be inaccurate. To fulfill your request for an in-depth whitepaper with detailed data, experimental protocols, and pathway visualizations, please specify which of the following "**NS004**" entities is of interest:

- NS004 (CAS# 141797-92-4): The maxi-K channel opener.
- ASN004: The oncology drug candidate.
- NG004: The anti-Nogo-A antibody for spinal cord injury.
- SYN-004: The preventative therapy for C. difficile infection.
- STC-004: The oral drug candidate in early phase trials.



Upon your clarification, a targeted and comprehensive search for the relevant data will be conducted to generate the requested technical guide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Synthetic Biologics Announces First Patient Dosed in Phase 1b Clinical Trial of SYN-004 for the Prevention of C. difficile Infection [prnewswire.com]
- 6. Synthetic Biologics Reports First Analysis Demonstrating SYN-004's Ability to Protect the Microbiome from Damage Caused by IV Antibiotics in a Humanized Pig Model [prnewswire.com]
- 7. anzctr.org.au [anzctr.org.au]
- To cite this document: BenchChem. [Multiple Drug Development Programs Identified as "NS004"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680083#discovery-and-history-of-ns004-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com